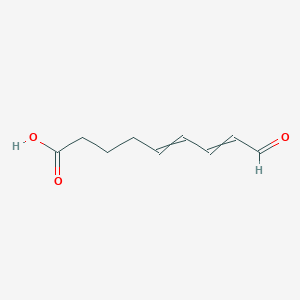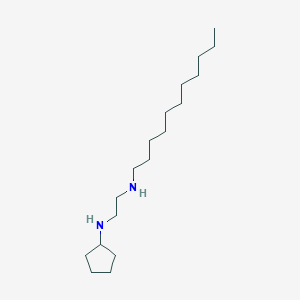
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon chain This particular compound features a cyclopentyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with undecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine.
Another method involves the reductive amination of cyclopentanone with undecylamine. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors can also facilitate the reductive amination process, ensuring efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the reactants used.
Applications De Recherche Scientifique
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-Cyclopentyl-N~2~-dodecylethane-1,2-diamine: Similar structure with a dodecyl chain instead of an undecyl chain.
N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine: Features a cyclohexyl group instead of a cyclopentyl group.
N~1~-Cyclopentyl-N~2~-decylethane-1,2-diamine: Contains a decyl chain instead of an undecyl chain.
Uniqueness
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclopentyl group and an undecyl chain. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
627522-76-3 |
|---|---|
Formule moléculaire |
C18H38N2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
N'-cyclopentyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-20-18-13-10-11-14-18/h18-20H,2-17H2,1H3 |
Clé InChI |
OUORETNIPZCHBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


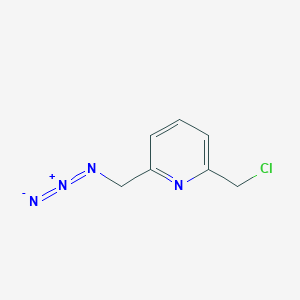
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
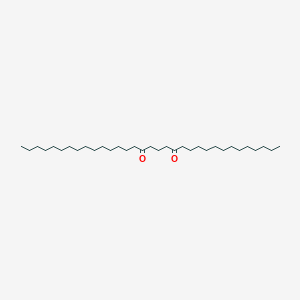
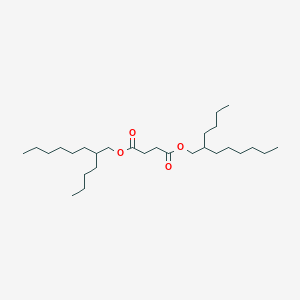
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
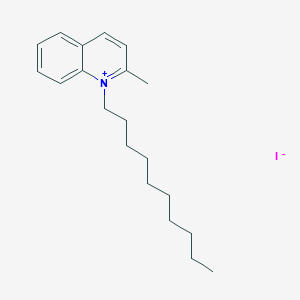
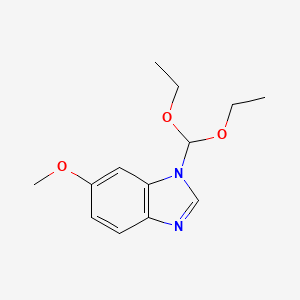
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
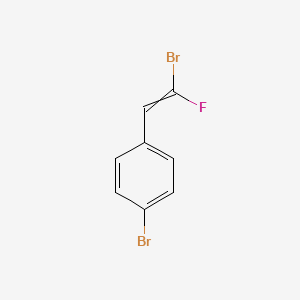
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)

